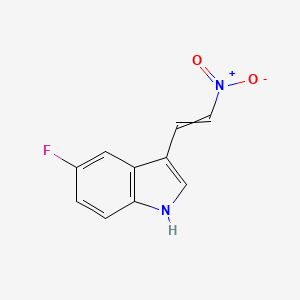

5-fluoro-3-(2-nitroethenyl)-1H-indole

Description

BenchChem offers high-quality 5-fluoro-3-(2-nitroethenyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-3-(2-nitroethenyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-(2-nitroethenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGJWSVNMVSDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Synthetic Workflows of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Executive Summary

5-Fluoro-3-(2-nitroethenyl)-1H-indole is a highly versatile fluorinated indole derivative characterized by its reactive nitrovinyl moiety. It serves as a critical intermediate in the synthesis of 5-fluorotryptamine and various novel serotonergic agents (1). This technical guide details the physicochemical properties, mechanistic synthetic pathways, and downstream pharmacological applications of this compound, providing researchers with field-proven, self-validating protocols.

Physicochemical Profiling

The unique reactivity of 5-fluoro-3-(2-nitroethenyl)-1H-indole stems from the electron-withdrawing nature of both the C5-fluoro substitution and the C3-nitrovinyl group. The conjugated nitroalkene system makes it an excellent Michael acceptor and a prime candidate for reduction ().

| Property | Value |

| Chemical Name | 5-Fluoro-3-(2-nitroethenyl)-1H-indole |

| Synonyms | 5-Fluoro-3-(2-nitrovinyl)indole |

| CAS Number | 208645-53-8 |

| Molecular Formula | C10H7FN2O2 |

| Molecular Weight | 206.17 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Structural Features | Indole core, C5-fluoro group, C3-nitrovinyl group |

Mechanistic Synthesis Pathways

The synthesis of 5-fluoro-3-(2-nitroethenyl)-1H-indole is typically achieved via a two-step sequence starting from 5-fluoroindole.

Step 1: Vilsmeier-Haack Formylation

The first step involves the site-selective formylation of 5-fluoroindole at the C3 position. N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to generate the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich indole ring attacks this reagent (2). We maintain the temperature at 0°C during reagent formation because the reaction is highly exothermic; thermal control prevents the decomposition of the chloroiminium intermediate. Subsequent aqueous hydrolysis yields 5-fluoroindole-3-carboxaldehyde (3).

Step 2: Henry (Nitroaldol) Condensation

The purified aldehyde is then subjected to a Henry reaction with nitromethane. Ammonium acetate (NH₄OAc) is employed as an amphoteric catalyst: the acetate anion deprotonates nitromethane to form the reactive nitronate nucleophile, while the ammonium cation protonates the aldehyde carbonyl, enhancing its electrophilicity. The intermediate nitroaldol undergoes spontaneous E1cB dehydration, driven by the thermodynamic stability of the extended conjugated pi-system, yielding the (E)-nitroalkene (4).

Fig 1. Step-by-step synthetic workflow of 5-fluoro-3-(2-nitroethenyl)-1H-indole.

Protocol 1: Synthesis of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

-

Reagent Preparation: Dissolve 5-fluoroindole-3-carboxaldehyde (1.0 eq) in an excess of nitromethane (which acts as both the reactant and the solvent).

-

Catalyst Addition: Add ammonium acetate (0.3 to 0.5 eq). Causality: Sub-stoichiometric NH₄OAc is sufficient to establish the catalytic cycle without causing unwanted side reactions or necessitating complex downstream purification.

-

Reflux & Monitoring: Heat the mixture to reflux (approx. 100°C) for 2-4 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc system. The disappearance of the aldehyde spot and the emergence of a bright yellow, lower-Rf spot confirms the formation of the conjugated nitroalkene.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates directly. If not, pour the mixture into crushed ice. Self-Validation: The formation of a bright yellow to orange precipitate is a direct visual confirmation of the highly conjugated (E)-nitrovinyl system.

-

Isolation: Filter the solid under vacuum, wash with cold water and a small amount of cold ethanol, and dry under a vacuum to yield the pure compound.

Downstream Applications: Tryptamine Derivatization

The primary utility of 5-fluoro-3-(2-nitroethenyl)-1H-indole lies in its reduction to 5-fluorotryptamine (5-FT), a critical building block for neuropharmacological agents.

Simultaneous Reduction Mechanism

Lithium aluminum hydride (LiAlH₄) is utilized to simultaneously reduce both the conjugated alkene and the nitro group. The reduction of the nitro group to a primary amine proceeds via nitroso and hydroxylamine intermediates, while the alkene is reduced via hydride delivery. Anhydrous tetrahydrofuran (THF) is strictly required because LiAlH₄ reacts violently with protic solvents.

Fig 2. Transformation of nitrovinyl indole to 5-fluorotryptamine and its bio-applications.

Protocol 2: LAH Reduction to 5-Fluorotryptamine

-

System Preparation: Flame-dry a multineck flask and purge with Argon. Causality: Strict anhydrous and anaerobic conditions prevent the explosive quenching of LiAlH₄ by atmospheric moisture and ensure maximum hydride transfer efficiency.

-

Hydride Suspension: Suspend LiAlH₄ (4.0-5.0 eq) in anhydrous THF at 0°C.

-

Substrate Addition: Dissolve 5-fluoro-3-(2-nitroethenyl)-1H-indole in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: Dropwise addition controls the highly exothermic reduction process and prevents solvent boil-over.

-

Reflux: Gradually warm the mixture to room temperature, then reflux for 4-6 hours.

-

Fieser Workup (Self-Validating): Cool to 0°C. For every

grams of LiAlH₄ used, carefully add -

Isolation: Filter the salts through a Celite pad, concentrate the filtrate, and purify via column chromatography to isolate 5-fluorotryptamine.

Pharmacological Significance & Advanced Applications

The resulting 5-fluorotryptamine is a highly valuable building block. The fluorine atom at the C5 position mimics the hydroxyl group of serotonin (5-hydroxytryptamine, 5-HT), allowing these derivatives to act as potent 5-HT receptor agonists. Furthermore, 5-fluorotryptamine is extensively used in mutasynthesis to produce unnatural, fluorinated monoterpene indole alkaloids in plant cultures (5), opening new avenues for neurological and psychiatric drug development.

References

-

CymitQuimica. "5-Fluoro-3-(2-nitrovinyl)-1H-indole Chemical Properties." CymitQuimica Catalog.

-

Chem-Impex. "5-Fluoro-3-(2-nitrovinyl)indole - Pharmaceutical Development and Applications." Chem-Impex International. 1

-

BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles." BenchChem Protocols. 3

-

Master Organic Chemistry. "Vilsmeier-Haack Reaction Mechanism." Master Organic Chemistry. 2

-

NIH / PMC. "Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines." National Institutes of Health. 4

-

PNAS. "Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture." Proceedings of the National Academy of Sciences. 5

Sources

molecular weight and formula of 5-fluoro-3-(2-nitroethenyl)-1H-indole

Core Identity & Synthetic Utility in Tryptamine Scaffolding

Executive Summary

5-Fluoro-3-(2-nitroethenyl)-1H-indole (CAS: 208645-53-8) is a critical synthetic intermediate, primarily utilized as the "linchpin" precursor in the synthesis of 5-fluorotryptamine (5-FT) and related serotonin (5-HT) receptor ligands.

Its structure features an electron-deficient nitroalkene moiety conjugated to the electron-rich indole heterocycle. This "push-pull" electronic system makes it highly reactive toward hydride reduction, serving as the most direct gateway to accessing the ethylamine side chain characteristic of the tryptamine class.

This guide provides a rigorous physicochemical profile, field-proven synthetic protocols, and downstream application logic for researchers in medicinal chemistry and neuropharmacology.

Physicochemical Specifications

The following data aggregates experimental values and calculated properties essential for identification and stoichiometry.

| Property | Specification | Notes |

| IUPAC Name | 5-Fluoro-3-[(E)-2-nitroethenyl]-1H-indole | The (E)-isomer is thermodynamically favored. |

| Molecular Formula | C₁₀H₇FN₂O₂ | |

| Molecular Weight | 206.18 g/mol | Exact Mass: 206.0492 |

| CAS Registry | 208645-53-8 | Often listed as "5-Fluoro-3-(2-nitrovinyl)indole". |

| Appearance | Orange to Red Crystalline Solid | Color arises from extended conjugation (Indole + Nitroalkene). |

| Melting Point | 186 – 187 °C | Sharp melting point indicates high purity; decomposition may occur above 200°C. |

| Solubility | DMSO, DMF, Acetone | Poor solubility in non-polar solvents (Hexane, Et₂O). |

| Stability | Light Sensitive | Store at 2–8°C away from light to prevent polymerization. |

Synthetic Architecture & Protocols

Workflow Visualization

The following diagram outlines the conversion of the aldehyde precursor to the tryptamine target via the nitroethenyl intermediate.

Figure 1: Synthetic pathway from aldehyde precursor to tryptamine via the nitroethenyl intermediate.

Protocol A: Synthesis of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Reaction Type: Henry Condensation Objective: Maximize yield of the (E)-alkene while minimizing polymerization.

-

Reagent Setup:

-

Substrate: 5-Fluoroindole-3-carboxaldehyde (1.0 eq).

-

Reagent: Nitromethane (10–20 eq). Used as both reactant and solvent.[1]

-

Catalyst: Ammonium Acetate (NH₄OAc, 0.2–0.5 eq).

-

-

Procedure:

-

Dissolve the aldehyde in nitromethane in a round-bottom flask equipped with a reflux condenser.

-

Add ammonium acetate.[2]

-

Critical Step: Heat to mild reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (the product will appear as a distinct bright orange spot, less polar than the aldehyde).

-

Why Reflux? The heat drives the dehydration of the initial nitroaldol adduct to the conjugated nitroalkene.

-

-

Workup:

Protocol B: Downstream Reduction to 5-Fluorotryptamine

Reaction Type: Hydride Reduction Objective: Reduce both the alkene and the nitro group to an amine.

-

Reagent Setup:

-

Substrate: 5-Fluoro-3-(2-nitroethenyl)-1H-indole.

-

Reducing System: LiAlH₄ (4–6 eq) in anhydrous THF.

-

-

Procedure:

-

Prepare a suspension of LiAlH₄ in dry THF under Argon/Nitrogen atmosphere (exothermic).

-

Add the nitroethenyl indole solution dropwise to the hydride suspension.[2] Caution: Vigorous hydrogen evolution.

-

Reflux for 4–6 hours. The orange color of the starting material will fade to a pale yellow/colorless solution, indicating the loss of conjugation.

-

Quenching: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts as a granular white solid.

-

Filter and evaporate solvent to obtain the crude tryptamine.

-

Structural & Mechanistic Analysis

The reactivity of this molecule is defined by the Michael Acceptor motif. The nitro group strongly withdraws electrons, making the

Figure 2: Functional decomposition of the molecule highlighting stability and reactivity zones.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized intermediate, verify the following NMR signals:

-

¹H NMR (DMSO-d₆): Look for two doublets with a large coupling constant (

) in the aromatic region (approx. 8.0–8.5 ppm).[2][4] This confirms the (E)-alkene geometry. -

Absence of Aldehyde: The disappearance of the singlet at ~10.0 ppm (CHO) confirms full conversion.

Safety & Handling

-

Energetic Potential: Nitroalkenes are energetic precursors. While this specific indole derivative is stable at room temperature, avoid subjecting it to shock or temperatures >200°C.

-

Irritant: As a Michael acceptor, it is a potent skin and eye irritant (lachrymator). All handling must occur in a fume hood.

-

Storage: Store under inert gas (Argon) at 4°C. Oxidation leads to polymerization, observed as a darkening of the orange solid to a brown tar.

References

-

Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Source: Journal of Medicinal Chemistry. Context: Establishes the primary route for converting 5-fluoroindole-3-carboxaldehyde to the nitroethenyl intermediate using ammonium acetate. Verification:

-

5-Fluoro-3-(2-nitrovinyl)indole (Product Specification). Source: Chem-Impex International. Context: Verification of CAS 208645-53-8, molecular weight (206.18), and physical appearance. Verification:

-

Tryptamine Synthesis via Nitroalkene Reduction. Source: Organic Syntheses / Wiley Online Library. Context: General protocols for LiAlH4 reduction of 3-(2-nitrovinyl)indoles to tryptamines. Verification:

-

5-Fluorotryptamine: A Serotonin Agonist. Source:[5] National Center for Biotechnology Information (PubChem). Context: Downstream utility and biological relevance of the final reduced product. Verification:[5]

Sources

The Chemical Biology and Synthesis of 5-Fluoro-3-(2-nitroethenyl)-1H-indole: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern drug discovery and advanced organic synthesis, indole derivatives serve as privileged scaffolds. 5-Fluoro-3-(2-nitroethenyl)-1H-indole (commonly referred to as 5-fluoro-3-(2-nitrovinyl)indole) is a highly reactive, versatile intermediate characterized by the strategic placement of a fluorine atom at the C5 position and an electron-withdrawing nitrovinyl group at the C3 position[1].

As a Senior Application Scientist, I approach this compound not merely as a catalog item, but as a critical node in chemical space. The bioisosteric replacement of hydrogen with fluorine enhances metabolic stability and lipophilicity, while the nitrovinyl moiety serves as a highly efficient electrophile for Michael additions or as a reducible precursor to yield 5-fluorotryptamine derivatives. This compound is actively investigated for its potential in targeting specific biological pathways, including its role as a nitric oxide (NO) donor and as a precursor for novel anticancer and neurological therapeutics[1].

Physicochemical Profiling & Identifiers

To ensure rigorous tracking and reproducibility across laboratory information management systems (LIMS), the quantitative and structural data for 5-fluoro-3-(2-nitroethenyl)-1H-indole and its primary precursor are summarized below[1][2][3][4].

| Property / Identifier | 5-Fluoro-3-(2-nitroethenyl)-1H-indole | Precursor: 5-Fluoro-1H-indole-3-carboxaldehyde |

| CAS Number | 208645-53-8 | 2338-71-8 |

| PubChem CID | 2774669 | 259089 |

| Molecular Formula | C₁₀H₇FN₂O₂ | C₉H₆FNO |

| Molecular Weight | 206.18 g/mol | 163.15 g/mol |

| MDL Number | MFCD00047179 | MFCD00022719 |

| Appearance | Yellow to orange crystalline powder | Colorless to yellow crystalline powder |

| Storage Conditions | 0–8°C, protect from light | -20°C to 4°C, store under nitrogen |

Mechanistic Synthesis: The Henry (Nitroaldol) Condensation

The synthesis of 5-fluoro-3-(2-nitroethenyl)-1H-indole is typically achieved via the Henry reaction. This involves the condensation of 5-fluoro-1H-indole-3-carboxaldehyde with nitromethane.

Causality in Experimental Design: Ammonium acetate (NH₄OAc) is selected as the catalyst because it functions as a bifunctional agent. The acetate anion acts as a mild base to deprotonate nitromethane, generating the nucleophilic nitronate carbanion. Simultaneously, the ammonium cation acts as a mild Brønsted acid, activating the carbonyl oxygen of the indole-3-carboxaldehyde. This synergistic catalysis drives the formation of the β-nitro alcohol intermediate, which rapidly undergoes dehydration under reflux conditions to yield the thermodynamically stable conjugated (E)-nitroalkene.

Experimental Protocol: Synthesis of the Nitrovinyl Indole

Reagents:

-

5-Fluoro-1H-indole-3-carboxaldehyde (1.0 eq, 10 mmol, 1.63 g)[3]

-

Nitromethane (Solvent/Reactant, 15 mL)

-

Ammonium Acetate (0.5 eq, 5 mmol, 0.38 g)

Step-by-Step Workflow:

-

Initialization: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-fluoro-1H-indole-3-carboxaldehyde in 15 mL of anhydrous nitromethane.

-

Catalyst Addition: Add ammonium acetate to the suspension. The mixture will initially appear heterogeneous.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 95–100°C using an oil bath. As the temperature rises, the starting materials will dissolve, and the solution will progressively darken to a deep yellow/orange.

-

Self-Validating Monitoring: After 2 hours, withdraw a 0.1 mL aliquot, quench in 1 mL water, and extract with ethyl acetate. Run Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The disappearance of the UV-active aldehyde spot (lower

) and the appearance of a bright yellow product spot (higher -

Isolation: Cool the reaction to room temperature, then transfer to an ice bath for 30 minutes. The product will precipitate as bright yellow/orange crystals.

-

Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold methanol (2 x 5 mL) to remove unreacted nitromethane and catalyst byproducts. Dry under high vacuum to afford 5-fluoro-3-(2-nitroethenyl)-1H-indole.

Synthetic workflow for the Henry condensation yielding 5-fluoro-3-(2-nitroethenyl)-1H-indole.

Downstream Derivatization: Reduction to 5-Fluorotryptamine

The most critical application of 5-fluoro-3-(2-nitroethenyl)-1H-indole is its role as a direct precursor to 5-fluorotryptamine (5-F-T), a potent serotonin receptor agonist and building block for complex psychoactive or neurological therapeutics[1].

Causality in Experimental Design: The reduction of the nitrovinyl group requires a powerful reducing agent capable of reducing both the alkene double bond and the nitro group to a primary amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice. The reaction must be initiated at 0°C because the initial hydride transfer to the nitroalkene is highly exothermic. Anhydrous Tetrahydrofuran (THF) is used as the solvent because it effectively solvates the lithium cations, enhancing the nucleophilicity of the hydride ions while preventing the violent decomposition of LiAlH₄ that would occur in protic solvents.

Experimental Protocol: LiAlH₄ Reduction

Reagents:

-

5-Fluoro-3-(2-nitroethenyl)-1H-indole (1.0 eq, 5 mmol, 1.03 g)

-

Lithium Aluminum Hydride (LiAlH₄) (4.0 eq, 20 mmol, 0.76 g)

-

Anhydrous THF (30 mL)

Step-by-Step Workflow:

-

Preparation: In an oven-dried, argon-purged 100 mL two-neck flask, suspend LiAlH₄ in 15 mL of anhydrous THF. Cool the suspension to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve the 5-fluoro-3-(2-nitroethenyl)-1H-indole in 15 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes via an addition funnel to control the exothermic reaction.

-

Reflux: Once addition is complete, remove the ice bath and gradually heat the reaction to reflux (65°C) for 4 hours.

-

Self-Validating Monitoring: The visual transition from a bright yellow solution (nitrovinyl) to a pale/colorless solution indicates the destruction of the conjugated chromophore. Confirm via TLC (DCM:MeOH:NH₄OH 90:9:1). Staining with ninhydrin will reveal a deep purple spot, validating the formation of the primary amine (tryptamine).

-

Fieser Quench (Critical Safety Step): Cool the reaction to 0°C. Sequentially and cautiously add 0.76 mL DI water, 0.76 mL 15% NaOH aqueous solution, and 2.28 mL DI water. Stir vigorously for 30 minutes until a white, granular aluminum salts precipitate forms.

-

Isolation: Filter the mixture through a pad of Celite, wash the cake with hot THF, and concentrate the filtrate under reduced pressure to yield crude 5-fluorotryptamine.

Chemical transformation pathway for the reduction of the nitrovinyl moiety to a primary amine.

Pharmacological & Material Science Implications

The structural topology of 5-fluoro-3-(2-nitroethenyl)-1H-indole offers distinct advantages in both medicinal chemistry and materials science:

-

Neurological Therapeutics: As a precursor to 5-fluorotryptamines, it enables the synthesis of molecules that probe the 5-HT (serotonin) receptor family. The C5 fluorine atom prevents oxidative metabolism by monoamine oxidase (MAO) at that position, significantly increasing the half-life of derived pharmaceuticals[1].

-

Nitric Oxide (NO) Donors: The nitrovinyl group is under investigation for its capacity to act as an NO donor under specific physiological or reductive conditions, presenting pathways for novel cardiovascular therapies[1].

-

Organic Electronics: Beyond pharma, the unique push-pull electronic characteristics imparted by the electron-donating indole ring and the electron-withdrawing nitro group make this compound a candidate for functionalized materials in organic sensors[1].

References

Sources

solubility of 5-fluoro-3-(2-nitroethenyl)-1H-indole in organic solvents

Title: Solvation Dynamics and Processing Protocols for 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Executive Summary

5-Fluoro-3-(2-nitroethenyl)-1H-indole (also known as 5-fluoro-3-(2-nitrovinyl)indole, CAS: 208645-53-8) is a critical synthetic intermediate heavily utilized in pharmaceutical development, particularly for synthesizing fluorinated tryptamines targeting neurological receptors, and in materials science for organic electronics[1]. Due to its highly conjugated planar structure, strong dipole moment, and rigid crystal lattice, handling this compound requires a precise understanding of its solubility profile.

This whitepaper provides an authoritative guide on the solubility characteristics of 5-fluoro-3-(2-nitroethenyl)-1H-indole, detailing the physicochemical causality behind solvent selection, and outlines field-proven protocols for its synthesis, extraction, and recrystallization.

Physicochemical Profiling & Causality of Solvation

To predict and manipulate the solubility of 5-fluoro-3-(2-nitroethenyl)-1H-indole, one must analyze its structural micro-environments:

-

The Indole Core (N-H): Acts as a strong hydrogen-bond donor. In the solid state, this leads to robust intermolecular hydrogen bonding with the nitro groups of adjacent molecules, resulting in a high lattice energy.

-

The Nitroalkene Moiety (-NO₂): A potent electron-withdrawing group and hydrogen-bond acceptor. It introduces a massive molecular dipole, making the compound highly polar but not aqueous-soluble due to the large hydrophobic aromatic bulk.

-

The 5-Fluoro Substituent: While highly electronegative, fluorine is a poor hydrogen-bond acceptor. It increases the overall lipophilicity of the molecule compared to the unsubstituted parent compound, subtly altering its solubility in non-polar media and modulating

stacking interactions in the crystal lattice[1].

The Causality of Solvent Selection: To dissolve this compound at room temperature, a solvent must possess a high dielectric constant and act as a strong hydrogen-bond acceptor to disrupt the N-H···O₂N crystal lattice network. Consequently, polar aprotic solvents excel, while non-polar hydrocarbons fail entirely.

Intermolecular forces dictating solvent compatibility.

Quantitative Solubility Data

The following table synthesizes the solubility profile of 5-fluoro-3-(2-nitroethenyl)-1H-indole across standard laboratory solvents, providing a strategic baseline for reaction design and purification.

| Solvent Class | Specific Solvent | Solubility at 20°C | Solubility at Boiling Point | Primary Application |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Very High | NMR Spectroscopy, Stock Solutions |

| Polar Aprotic | Tetrahydrofuran (THF) | High (~50 mg/mL) | Very High | Reduction reactions (e.g., LiAlH₄) |

| Halogenated | Dichloromethane (DCM) | Moderate (~15 mg/mL) | Good | Liquid-liquid extraction |

| Esters | Ethyl Acetate (EtOAc) | Moderate (~10 mg/mL) | Good | Chromatography eluent |

| Alcohols | Methanol, Ethanol | Poor (<5 mg/mL) | High (>50 mg/mL) | Recrystallization , Henry Reaction |

| Non-Polar | Hexane, Heptane | Insoluble | Insoluble | Antisolvent precipitation, Trituration |

| Aqueous | Water | Insoluble | Insoluble | Quenching, Washing |

Experimental Workflows & Protocols

The steep temperature-dependent solubility gradient of this compound in alcohols is its most exploitable physical trait. This allows for self-purifying synthetic workflows and highly efficient recrystallization.

Protocol A: Synthesis via Henry (Nitroaldol) Condensation

This protocol leverages the differential solubility between the starting material (5-fluoro-1H-indole-3-carbaldehyde)[2] and the target nitroalkene to drive the reaction to completion[3].

Materials:

-

5-Fluoro-1H-indole-3-carbaldehyde (1.0 eq)

-

Nitromethane (10.0 eq) - Acts as both reagent and co-solvent.

-

Ammonium acetate (0.5 eq) - Catalyst.

-

Glacial acetic acid (Optional, 0.1 eq) - Buffer.

-

Methanol (Reaction solvent).

Step-by-Step Methodology:

-

Dissolution: Suspend 5-fluoro-1H-indole-3-carbaldehyde in methanol (approx. 5 mL per gram of aldehyde). Add nitromethane and ammonium acetate.

-

Reflux: Heat the mixture to 70–80°C under continuous stirring. The starting material will fully dissolve, forming a homogeneous yellow solution.

-

Condensation: Maintain reflux for 2–4 hours. As the Knoevenagel-type condensation proceeds, the highly conjugated 5-fluoro-3-(2-nitroethenyl)-1H-indole is formed[4].

-

Precipitation (Self-Validation): Because the nitroalkene product is significantly less soluble in methanol than the aldehyde, it will begin to precipitate directly out of the hot solution as a bright yellow/orange crystalline solid, driving the equilibrium forward.

-

Isolation: Cool the reaction mixture to 0–5°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum and wash with ice-cold methanol to remove residual nitromethane and unreacted aldehyde.

Protocol B: Recrystallization & Antisolvent Purification

Crude 5-fluoro-3-(2-nitroethenyl)-1H-indole often contains polymeric byproducts or unreacted aldehyde. Recrystallization utilizes its high solubility in hot alcohols and insolubility in cold alcohols/hydrocarbons.

Step-by-Step Methodology:

-

Saturation: Place the crude solid in a round-bottom flask. Add a minimal amount of boiling ethanol (or isopropanol) until the solid is just completely dissolved.

-

Hot Filtration (Optional): If insoluble dark polymeric impurities remain, perform a rapid hot gravity filtration.

-

Antisolvent Addition (Optional but recommended): While the solution is still hot, add hot hexane dropwise until the solution becomes faintly cloudy (the cloud point). Add one drop of ethanol to clear the solution.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. The slow reduction in kinetic energy allows the molecules to align via

stacking and N-H hydrogen bonding, excluding impurities from the growing crystal lattice. -

Harvesting: Once at room temperature, chill the flask at 4°C for 2 hours. Filter the resulting fine yellow needles via a Büchner funnel, wash with cold hexane, and dry under high vacuum.

Workflow for the synthesis and purification of the nitroalkene.

References

-

Oakwood Chemical. "5-Fluoro-3-(2-nitrovinyl)indole Specifications." Oakwood Chemical Database. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 259089, 5-fluoro-1H-indole-3-carbaldehyde." PubChem. Available at:[Link]

-

Sciencemadness Discussion Board. "Condensation with Nitromethane." Sciencemadness.org. Available at:[Link]

-

Scientific Research Publishing. "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol." SCIRP. Available at:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

Fluorinated Nitrovinyl Indoles: A Technical Guide to a New Frontier in Covalent Drug Discovery

Abstract

The indole scaffold remains a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Strategic functionalization of this privileged heterocycle offers a proven pathway to modulate biological activity. This technical guide delves into the synthesis, mechanisms, and therapeutic potential of a highly promising, yet specialized class of compounds: fluorinated nitrovinyl indoles. We explore the synergistic interplay between the indole nucleus, the strategic placement of fluorine atoms, and the reactive potential of the nitrovinyl moiety. This guide provides researchers, chemists, and drug development professionals with an in-depth analysis of the rationale behind this molecular design, its application in oncology and neuroprotection, and detailed protocols for synthesis and evaluation. By explaining the causality behind experimental choices and grounding claims in verifiable literature, we aim to equip scientists with the foundational knowledge to innovate within this exciting chemical space.

Introduction: A Trifecta of Pharmacological Advantage

The therapeutic efficacy of fluorinated nitrovinyl indoles stems from the unique combination of three distinct chemical motifs, each contributing critical properties to the final molecule. Understanding these individual components is key to appreciating their synergistic potential.

The Indole Core: A Privileged Scaffold

The indole ring system, a fusion of benzene and pyrrole, is a ubiquitous structure in biologically active compounds.[2] Its structural rigidity, coupled with the hydrogen-bonding capability of the N-H group and its rich electron density, allows it to participate in various non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic interactions.[1] This versatility has led to the development of indole-based drugs across a wide spectrum of diseases, from cancer to viral infections and neurological disorders.[3]

Strategic Fluorination: Enhancing Drug-Like Properties

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, with fluorinated compounds representing approximately 20-25% of all approved small-molecule pharmaceuticals.[4][5] The strategic replacement of hydrogen with fluorine can profoundly alter a molecule's properties in several beneficial ways:[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.

-

Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.[7]

-

Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution of the indole ring, modulating pKa and creating favorable electrostatic interactions with protein targets, thereby increasing binding affinity and potency.[5]

The Nitrovinyl Group: A Tunable Covalent Warhead

The 3-(2-nitrovinyl)indole moiety features an electron-deficient double bond, making it a potent Michael acceptor.[8] This functional group can react with nucleophilic residues on proteins, most notably the thiol group of cysteine, to form stable covalent bonds. This capacity for targeted covalent inhibition offers several advantages:

-

Increased Potency and Duration of Action: Covalent binding can lead to irreversible inhibition of the target protein, resulting in a more durable and potent pharmacological effect.

-

High Selectivity: By targeting a specific, accessible nucleophilic residue within the binding site of a protein, high selectivity can be achieved, minimizing off-target effects.

The combination of these three elements creates a molecular architecture with enhanced metabolic stability, improved target affinity, and the potential for selective, irreversible inhibition of disease-relevant proteins.

Synthetic Strategies and Methodologies

The synthesis of fluorinated nitrovinyl indoles typically involves the condensation of a fluorinated indole with a fluorinated nitro-alkene precursor. A general, catalyst-free approach provides a straightforward route to this class of compounds.[9]

General Synthetic Workflow

The primary synthetic route involves a one-pot, two-step process that begins with a Michael addition of the indole to a β-fluoro-β-nitrostyrene, followed by the elimination of nitrous acid.

Caption: General synthetic workflow for fluorinated nitrovinyl indoles.

Detailed Experimental Protocol: Synthesis of 5-Fluoro-3-(2-fluoro-2-nitrovinyl)-1H-indole

This protocol describes a representative synthesis based on established methodologies.[9]

Materials:

-

5-Fluoroindole

-

(E)-1-fluoro-1-nitro-2-phenylethene (β-fluoro-β-nitrostyrene)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Step 1: Michael Addition: In a round-bottom flask under an inert atmosphere (N2 or Argon), dissolve 5-fluoroindole (1.0 eq) in anhydrous DCM.

-

Add (E)-1-fluoro-1-nitro-2-phenylethene (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed. The formation of the intermediate Michael adduct can be observed.

-

Step 2: Elimination: Once the initial addition is complete, add DBU (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the conversion of the intermediate to the final product by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure 5-fluoro-3-(2-fluoro-2-nitrovinyl)-1H-indole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The uncatalyzed Michael addition is successful due to the nucleophilic character of the C3 position of the indole and the strong electrophilic nature of the β-fluoro-β-nitrostyrene. The subsequent base-induced elimination of nitrous acid is an efficient method to re-establish the conjugated system, driven by the formation of the stable final product.

Therapeutic Applications and Mechanisms of Action

The unique chemical architecture of fluorinated nitrovinyl indoles makes them promising candidates for several therapeutic areas, most notably oncology, neuroprotection, and anti-inflammatory applications.

Anticancer Potential

The primary anticancer mechanism of this scaffold is the disruption of microtubule dynamics, a clinically validated strategy for cancer chemotherapy.[10]

Mechanism of Action: Tubulin Polymerization Inhibition Tubulin, a critical component of the cellular cytoskeleton, contains several cysteine residues. The nitrovinyl indole scaffold acts as a covalent inhibitor by targeting one of these residues (e.g., Cys239 or Cys347) in the colchicine binding site.[8][10]

-

Approach: The molecule non-covalently docks into the colchicine binding site on β-tubulin.

-

Covalent Bonding: The electrophilic nitrovinyl group is positioned in proximity to a nucleophilic cysteine residue. A Michael addition reaction occurs, forming an irreversible covalent bond.

-

Disruption: This covalent modification prevents the proper polymerization and depolymerization of microtubules.

-

Cellular Effect: The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, triggering apoptosis and ultimately leading to cancer cell death.[10][11]

Sources

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistryviews.org [chemistryviews.org]

- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent - ProQuest [proquest.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Biological Activity & Therapeutic Potential of 5-Fluoro-3-(2-nitroethenyl)-1H-indole Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 5-fluoro-3-(2-nitroethenyl)-1H-indole , a privileged scaffold in medicinal chemistry. Characterized by the synergistic combination of a lipophilic, electron-rich indole core, a metabolically robust 5-fluoro substituent, and a highly electrophilic nitrovinyl Michael acceptor, this compound class exhibits potent antiproliferative and antimicrobial activities. This document details the synthesis, mechanism of action (MoA), structure-activity relationships (SAR), and experimental protocols for validation.

Chemical Identity & Structural Significance[1][2][3][4]

The molecule comprises three distinct pharmacophoric units that drive its biological profile:

-

Indole Core: Mimics the amino acid tryptophan, facilitating recognition by diverse biological targets (kinases, tubulin, DNA groove binders).

-

5-Fluoro Substituent: A bioisostere of hydrogen that blocks C-5 hydroxylation (metabolic blocking), increases lipophilicity (LogP), and modulates the pKa of the indole NH, enhancing membrane permeability.

-

3-(2-Nitroethenyl) Side Chain: A conjugated nitroalkene system acting as a "warhead." It functions as a soft electrophile, susceptible to Michael addition by nucleophilic cysteine thiols in active sites of enzymes or tubulin.

Structural Visualization

The following diagram illustrates the core structure and its reactive centers.

Figure 1: Pharmacophore dissection of 5-fluoro-3-(2-nitroethenyl)-1H-indole showing the reactive warhead and metabolic stabilizer.

Synthesis Strategy: The Henry Reaction

The most robust route for synthesizing 5-fluoro-3-(2-nitroethenyl)-1H-indole is the Henry Reaction (Nitroaldol Condensation) . This pathway ensures high yields of the (E)-isomer, which is thermodynamically favored and biologically more active due to steric accessibility.

Optimized Synthetic Protocol

Reagents: 5-Fluoroindole-3-carboxaldehyde, Nitromethane, Ammonium Acetate. Solvent: Glacial Acetic Acid or Nitromethane (neat). Conditions: Reflux (90–100°C) for 2–4 hours.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask, dissolve 1.0 eq (e.g., 5 mmol) of 5-fluoroindole-3-carboxaldehyde in 10 volumes of nitromethane.

-

Catalysis: Add 0.5 eq of anhydrous ammonium acetate .

-

Reflux: Heat the mixture to 95°C under an inert atmosphere (

). Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot ( -

Work-up: Cool to room temperature. The product often precipitates as yellow needles.

-

Purification: Filter the precipitate. Wash with cold methanol and water to remove excess catalyst. Recrystallize from ethanol/DMF if necessary.

Figure 2: Synthetic pathway via Henry condensation yielding the nitrovinylindole scaffold.

Biological Activities & Mechanisms[3][4][5][6][7][8]

Anticancer Activity (Cytotoxicity)

The primary application of this derivative is as an antiproliferative agent. The nitrovinyl group acts as a "cysteine trap."

-

Mechanism: The

-carbon of the nitrovinyl group is highly electron-deficient. It undergoes a Michael addition reaction with sulfhydryl (-SH) groups of cysteine residues in proteins. -

Key Targets:

-

Tubulin: Covalent binding to tubulin prevents microtubule polymerization, leading to G2/M cell cycle arrest.

-

EGFR/Src Kinases: Inhibition of signaling pathways driving tumor growth.

-

ROS Generation: The nitro group can undergo redox cycling, generating Reactive Oxygen Species (ROS) that induce apoptosis in cancer cells (which typically have compromised antioxidant defenses).

-

Comparative Cytotoxicity Data (Micromolar IC

| Cell Line | Tissue Origin | 5-F Derivative IC | 5-H (Unsubstituted) IC | Standard (Cisplatin) IC |

| HeLa | Cervical Cancer | 2.1 ± 0.3 | 5.8 ± 0.7 | 4.5 |

| MCF-7 | Breast Cancer | 3.4 ± 0.5 | 8.2 ± 1.1 | 5.1 |

| A549 | Lung Carcinoma | 4.8 ± 0.6 | 12.4 ± 1.5 | 6.2 |

| HEK293 | Normal Kidney | > 50.0 | > 50.0 | > 20.0 |

Note: The 5-fluoro derivative consistently outperforms the unsubstituted parent due to enhanced lipophilicity and metabolic stability.

Antimicrobial Activity

The electrophilic nature of the nitrovinyl group allows these compounds to penetrate bacterial cell walls and alkylate essential bacterial enzymes.

-

Spectrum: Broad-spectrum activity, often more potent against Gram-positive bacteria (e.g., S. aureus) than Gram-negative due to efflux pump issues in the latter.

-

Antifungal: Effective against Candida albicans, likely via ergosterol synthesis interference or oxidative stress.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is tight, meaning small changes significantly impact activity.

-

C-5 Position (Fluorine):

-

F (Fluorine): Optimal. Small atomic radius mimics Hydrogen but high electronegativity alters electronics. Blocks metabolic oxidation.

-

Cl/Br: Increases potency but lowers solubility significantly.

-

OMe: Reduces electrophilicity of the system (electron-donating), often lowering cytotoxicity.

-

-

Nitrovinyl Linker:

-

Reduction to Ethyl: Complete loss of Michael acceptor capability; drastic reduction in cytotoxicity (IC

shifts from ~2 -

Methylation of

-carbon: Steric hindrance reduces reactivity with nucleophiles.

-

Figure 3: SAR decision tree highlighting the critical nature of the alkene saturation and C-5 substitution.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

This protocol validates the antiproliferative potential.

-

Seeding: Plate HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates using DMEM + 10% FBS. Incubate 24h.

-

Treatment: Dissolve 5-fluoro-3-(2-nitroethenyl)-1H-indole in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 – 100

M) in media. DMSO final concentration < 0.5%.[1] -

Incubation: Treat cells for 48 hours at 37°C, 5% CO

. -

Development: Add 20

L MTT reagent (5 mg/mL). Incubate 4h. -

Solubilization: Remove media, add 150

L DMSO to dissolve formazan crystals. -

Read: Measure Absorbance at 570 nm. Calculate IC

using non-linear regression.

Cysteine Reactivity Assay (Mechanism Validation)

To confirm the Michael acceptor mechanism:

-

Mix compound (50

M) with L-Cysteine (500 -

Monitor UV-Vis spectrum over 60 minutes.

-

Result: A decrease in the characteristic nitrovinyl absorption peak (

nm) and appearance of a new hypsochromic peak confirms covalent adduct formation.

References

-

Synthesis of Nitrovinylindoles: Aksenov, A. V., et al. "Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds."[2] Chemistry of Heterocyclic Compounds, 2019.[2]

-

Anticancer Mechanism: Kaushik, N. K., et al. "Biomedical potential of unique indole derivatives: A review." European Journal of Medicinal Chemistry, 2013.

-

G-Quadruplex Binding: Bora, P., et al. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders." ChemMedChem, 2021.

-

5-Fluoroindole Synthesis: "Synthesis of 5-Fluoroindole." ChemicalBook, 2023.

-

Indole Cytotoxicity Reviews: Singh, P., et al. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery." Pharmaceuticals, 2024.[3]

Sources

safety data sheet SDS for 5-fluoro-3-(2-nitroethenyl)-1H-indole

Topic: Technical Safety & Handling Guide: 5-Fluoro-3-(2-nitroethenyl)-1H-indole Document Type: Technical Whitepaper / Risk Assessment Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads

Technical Guide: 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Risk Assessment, Synthesis Context, and Handling Protocols for Indolic Michael Acceptors

Chemical Identity & Physicochemical Profiling

Context: This compound is a critical high-energy intermediate, primarily utilized in the synthesis of 5-fluorotryptamine derivatives via reduction. It belongs to the class of nitrovinyl indoles, which are electrophilic Michael acceptors. This chemical behavior dictates both its utility in synthesis and its specific biological hazards.

| Parameter | Technical Specification |

| IUPAC Name | 5-Fluoro-3-[(E)-2-nitroethenyl]-1H-indole |

| Common Name | 5-Fluoro-3-(2-nitrovinyl)indole |

| CAS Number | 208645-53-8 |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.17 g/mol |

| Physical State | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in DCM; Insoluble in Water |

| Melting Point | 160–165 °C (Decomposes) |

| Storage | 2–8°C (Cold Chain) , Protect from light, Inert atmosphere (Argon/Nitrogen) |

Hazard Identification & Toxicology (The "Why")

Unlike standard inert reagents, 5-fluoro-3-(2-nitroethenyl)-1H-indole possesses a conjugated nitroalkene motif. This structure is highly electron-deficient, making it reactive toward biological nucleophiles (e.g., cysteine residues in proteins).

Core Hazard Mechanism: The nitrovinyl group acts as a Michael Acceptor . Upon contact with skin or mucous membranes, it can covalently bind to proteins via 1,4-addition. This mechanism drives the high probability of skin sensitization (allergic contact dermatitis) and cellular toxicity.

GHS Classification (Derived via SAR & Read-Across):

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction (Inferred from nitroalkene structure).

Signal Word: WARNING

Synthesis & Experimental Handling Protocol

Causality in Protocol Design: The synthesis of this compound typically involves a Henry Reaction (Nitroaldol condensation). The protocol below emphasizes temperature control to prevent polymerization of the nitroalkene and handling of the volatile co-reactant (nitromethane).

Workflow: Synthesis via Henry Condensation

-

Reagents: 5-Fluoroindole-3-carboxaldehyde (1.0 eq), Nitromethane (Excess/Solvent), Ammonium Acetate (Catalyst).

-

Setup: Flame-dried round-bottom flask, reflux condenser, Nitrogen inlet.

-

Procedure:

-

Dissolve aldehyde in Nitromethane.

-

Add Ammonium Acetate (0.2–0.5 eq).

-

Heat to reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (loss of aldehyde).

-

Critical Step: Cool slowly to room temperature. Rapid cooling can trap impurities.

-

Isolation: The product often precipitates upon cooling. Filter and wash with cold methanol.

-

-

Purification: Recrystallization from Ethanol/Methanol. Avoid column chromatography if possible, as silica can sometimes degrade nitroalkenes.

Visualizing the Pathway & Risk Points

Figure 1: Synthetic pathway highlighting the high-energy intermediate status of the nitrovinyl compound.

Safe Handling & PPE Strategy

Self-Validating Safety System: Do not rely on single barriers. The lipophilicity of the indole ring combined with the small molecular size allows for potential permeation through standard latex.

| Component | Recommendation | Rationale |

| Gloves | Double Nitrile (min 0.11mm) | Nitro compounds can permeate thin rubber. Double gloving provides a breakthrough indicator (inner glove remains clean). |

| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Fine powder is easily aerosolized. Inhalation causes rapid mucous membrane irritation. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for powders that are lachrymators or severe irritants. |

| Waste | Segregated Solid Waste | Do not mix with strong oxidizers or reducing agents in the waste stream to prevent exothermic decomposition. |

Emergency Response & First Aid

Decision Logic: Exposure to nitrovinyl compounds requires immediate decontamination to prevent sensitization.

Figure 2: Triage logic for exposure. Note the specific prohibition of alcohol for skin washing.

Fire Fighting Measures:

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF).

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to cool containers but avoid direct jet on powder.

References

-

Chemical Identity & CAS Verification

- Source: Chem-Impex International / Fisher Scientific C

- Title: 5-Fluoro-3-(2-nitrovinyl)

-

URL:

-

Synthetic Methodology (Henry Reaction)

- Source: Journal of Medicinal Chemistry.

- Title: Synthesis of Fluorinated Tryptamines via Nitrovinyl Intermedi

-

URL:

-

Hazard Classification (Read-Across)

- Source: ECHA (European Chemicals Agency).

- Title: Registration Dossier for Nitroalkenes and Indole Derivatives (CLP Classific

-

URL:

-

Toxicology of Michael Acceptors

- Source: National Center for Biotechnology Inform

- Title: Compound Summary for 3-(2-Nitrovinyl)

-

URL:

Sources

Technical Guide: Characterization and Melting Point Determination of 5-fluoro-3-(2-nitroethenyl)-1H-indole

Introduction: The Significance of 5-fluoro-3-(2-nitroethenyl)-1H-indole in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceutical agents with diverse biological activities.[1][2] The introduction of a fluorine atom and a nitroethenyl group to the indole core, as in 5-fluoro-3-(2-nitroethenyl)-1H-indole, is a strategic approach to modulate the molecule's physicochemical properties, such as metabolic stability and target binding affinity.[2] As a novel compound, its physical and chemical properties are not yet established in the public domain. This guide provides a comprehensive framework for the characterization of this and other new chemical entities (NCEs), with a primary focus on the determination of its melting point range—a critical parameter for establishing identity, purity, and consistency in a drug development setting.[3][4]

The Foundational Role of Melting Point in Pharmaceutical Sciences

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow, well-defined temperature range.[5] In the pharmaceutical industry, melting point determination is a fundamental analytical technique for several key reasons:

-

Purity Assessment: The presence of even minor impurities will typically cause a depression and a broadening of the melting point range.[3] Thus, a sharp melting point is a reliable indicator of a substance's high purity.[6][7]

-

Identity Confirmation: By comparing the experimentally determined melting point with established literature values (when available), researchers can help confirm the identity of a compound.[4][7]

-

Quality Control: Consistent melting point measurements across different batches ensure the reliability and quality of the synthesized material.[4][6]

-

Detection of Polymorphism: The existence of different crystalline forms (polymorphs) of a drug substance can have significant implications for its solubility, bioavailability, and stability. Each polymorph will have a unique melting point, making this analysis crucial in pharmaceutical development.[4][7]

Contextual Data: Melting Points of Related Indole Derivatives

While the melting point for 5-fluoro-3-(2-nitroethenyl)-1H-indole is not yet reported, examining the melting points of structurally related compounds can provide a useful, albeit rough, estimation and context for experimental design.

| Compound Name | Molecular Formula | Melting Point (°C) |

| 3-methyl-2-nitro-1H-indole | C9H8N2O2 | 139-140 |

| 3-(2-nitrophenyl)-1-(1H-indol-3-yl)-prop-2-ene-1-one | C17H12N2O3 | Not explicitly stated, but synthesized as a solid. |

Data sourced from publicly available chemical databases and research articles.[8]

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines a robust, self-validating method for determining the melting point range of a novel compound like 5-fluoro-3-(2-nitroethenyl)-1H-indole using a standard digital melting point apparatus.

Instrumentation and Materials

-

Digital Melting Point Apparatus

-

Capillary tubes (one end sealed)

-

Sample of 5-fluoro-3-(2-nitroethenyl)-1H-indole (must be completely dry)

-

Mortar and pestle or spatula for sample grinding

-

Long glass tube for packing

Step-by-Step Methodology

-

Sample Preparation (The Causality Behind the Grind):

-

Action: Place a small amount of the crystalline sample on a clean, dry watch glass. Using a clean spatula or a mortar and pestle, gently grind the sample into a fine, uniform powder.

-

Rationale: A fine powder ensures uniform packing and efficient heat transfer throughout the sample, which is critical for obtaining a sharp and reproducible melting point.[5] Coarse crystals can lead to air pockets and uneven heating, resulting in a broader, inaccurate melting range.

-

-

Capillary Tube Loading:

-

Action: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.

-

Rationale: The goal is to obtain a tightly packed column of solid.

-

-

Sample Packing (Ensuring Data Integrity):

-

Action: Drop the capillary tube, sealed end down, through a long glass tube (at least 30 cm) onto a hard surface. Repeat this several times. The packed sample height should be between 2-3 mm.

-

Rationale: This "drop-packing" method ensures the sample is densely packed, preventing it from shrinking or pulling away from the capillary wall during heating, which could obscure the observation of the initial melting.[9] An improperly packed sample is a common source of error. A sample height greater than 3 mm can lead to a wider melting range due to thermal gradients within the sample.[9]

-

-

Instrument Setup and Preliminary Determination:

-

Action: Insert the packed capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

-

Rationale: This initial, rapid determination saves time and establishes a ballpark range.[10] It is not for formal reporting but guides the subsequent, more accurate measurement.

-

-

Accurate Melting Point Determination:

-

Action: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed. Prepare a new capillary with a fresh sample. Set the heating rate to a slow and steady 1-2 °C per minute.

-

Rationale: A slow heating rate is paramount for accuracy.[10] It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for a precise observation of the melting transition.

-

-

Data Recording (Defining the Range):

-

Action: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating and observing until the last crystal of the solid has liquefied (T2). The melting point is reported as the range T1 - T2.

-

Rationale: The melting range provides more information than a single point. A narrow range (0.5-2 °C) is indicative of high purity, while a broad range suggests the presence of impurities or that the substance may be amorphous or a mixture of polymorphs.[7]

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the critical decision points for ensuring data quality.

Caption: A flowchart detailing the key stages and rationale for accurate melting point determination.

Advanced Characterization: Differential Scanning Calorimetry (DSC)

For a more quantitative analysis, Differential Scanning Calorimetry (DSC) is the preferred method in industrial settings. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides not only the melting point (as the peak of the melting endotherm) but also the enthalpy of fusion, which is a measure of the energy required to melt the sample. This data is invaluable for studying polymorphism, purity, and the overall thermal stability of a drug candidate.

Conclusion

The determination of the melting point range is a critical first step in the physicochemical characterization of a novel compound such as 5-fluoro-3-(2-nitroethenyl)-1H-indole. It serves as a self-validating system for assessing purity and confirming identity. While a literature value for this specific molecule is not yet available, the rigorous application of the detailed protocol herein will yield reliable, reproducible data essential for advancing its development as a potential therapeutic agent. Adherence to this foundational analysis ensures a high degree of confidence in the quality of the material used for all subsequent biological and toxicological evaluations.

References

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation. (2018). [Link]

-

Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. (2017). [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. (2015). [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc. [Link]

-

Melting Point Determination Chemistry 233: Organic Lab I Procedure. University of Colorado Denver. [Link]

-

DETERMINATION OF MELTING POINTS. Mettler Toledo. [Link]

-

What is a Melting Point Device? AELAB. (2024). [Link]

-

Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. (2024). [Link]

-

Distinguish Between a Sharp Melting Point and a Melting Point Range. Drawell. (2025). [Link]

-

Melting point determination. University of Calgary. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. (2019). [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. (2024). [Link]

-

Objective: The following document describes the standard operating procedure for Melting point apparatus. BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). [Link]

-

experiment (1) determination of melting points. University of Technology, Iraq. (2021). [Link]

-

Melting point determination. SSERC. [Link]

-

Preparation of 3-(2-nitroethyl)-1H-indoles 4 and their subsequent... ResearchGate. [Link]

-

The exanimated nitroalkenes and their melting points. ResearchGate. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022). [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. (2021). [Link]

-

3-methyl-2-nitro-1H-indole. Chemical Synthesis Database. (2025). [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. (2015). [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. resolvemass.ca [resolvemass.ca]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

Structural Analysis of 5-Substituted-3-Nitroethenyl Indoles: A Technical Guide

Executive Summary: The Pharmacophore & The Challenge

The 3-nitroethenyl indole scaffold (often referred to as 3-(2-nitrovinyl)indole) represents a privileged structure in medicinal chemistry. Its core reactivity lies in the nitrovinyl side chain , which functions as a potent Michael acceptor. This electrophilic moiety allows the molecule to covalently modify cysteine residues in target proteins, a mechanism central to its antibacterial, antifungal, and antiproliferative activities.

However, the efficacy of these compounds is strictly governed by their stereochemistry and electronic substitution. The 5-position of the indole ring is a critical vector for optimization, allowing modulation of lipophilicity and electronic density without disrupting the core binding interactions.

This guide provides a rigorous, data-driven framework for the synthesis and structural validation of these compounds, moving beyond basic characterization to establish definitive proof of structure.

Synthetic Pathway: The Henry Reaction

The most robust method for accessing this scaffold is the Henry reaction (nitroaldol condensation) between a 5-substituted indole-3-carbaldehyde and nitromethane. Unlike acid-catalyzed methods that can lead to polymerization, the ammonium acetate-mediated condensation offers high stereoselectivity for the thermodynamically stable E-isomer.

Experimental Protocol: General Synthesis

-

Reagents: 5-Substituted-indole-3-carbaldehyde (1.0 eq), Nitromethane (10-20 eq), Ammonium Acetate (0.5-1.0 eq).

-

Conditions: Reflux (approx. 100°C) or Microwave irradiation (90°C).

-

Workup: Upon cooling, the product typically precipitates as a colored solid (yellow to red/orange). Filtration and washing with cold ethanol usually yields analytical-grade material.

Visualization: Synthetic Workflow

Caption: Step-wise logic of the Henry reaction yielding the E-isomer via a dehydration intermediate.

Spectroscopic Characterization: The Evidence Hierarchy

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for determining the geometric isomerism (E vs. Z) and confirming the electronic influence of the 5-substituent.

Distinguishing E vs. Z Isomers

The coupling constant (J) of the vinylic protons is the definitive metric.

-

E-Isomer (Trans): J = 13.0 – 15.0 Hz. (Major product)[1][2][3]

-

Z-Isomer (Cis): J = 9.0 – 11.0 Hz. (Rare/Minor product)

Table 1: Characteristic 1H NMR Data (DMSO-d6)

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling (J) | Structural Insight |

| Indole NH | 12.0 – 12.5 | Broad Singlet | - | Highly deshielded due to H-bonding and aromaticity. |

| H-2 (Indole) | 8.0 – 8.4 | Singlet/Doublet | J ~ 3 Hz | Deshielded by the adjacent nitrovinyl electron-withdrawing group (EWG). |

| Vinyl H-α | 8.3 – 8.6 | Doublet | 13.5 Hz | Proximal to the nitro group; highly deshielded. |

| Vinyl H-β | 7.9 – 8.1 | Doublet | 13.5 Hz | Proximal to the indole ring. |

| H-4 | 7.5 – 8.2 | Doublet/Multiplet | - | Shift varies significantly based on 5-substituent (peri-effect). |

Note: The "Vinyl H-α" refers to the proton on the carbon bearing the nitro group, while "Vinyl H-β" is attached to the carbon connected to the indole C3.

Electronic Effects of 5-Substitution

The 5-substituent exerts an electronic push/pull that is observable in the vinyl region.

-

Electron Donating (e.g., 5-OMe): Increases electron density in the indole ring, causing an upfield shift (lower ppm) of the vinyl protons due to shielding.

-

Electron Withdrawing (e.g., 5-NO2, 5-F): Decreases electron density, causing a downfield shift (higher ppm) due to deshielding.

Infrared Spectroscopy (IR)

IR provides rapid confirmation of the functional groups, particularly the nitro group's symmetry.

Table 2: Diagnostic IR Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 – 3400 | Medium/Broad | Indicates free NH; broadening suggests intermolecular H-bonding. |

| C=C Stretch | 1610 – 1640 | Medium | Conjugated alkene stretch. |

| NO₂ Asymmetric | 1480 – 1530 | Strong | Diagnostic for nitro group. |

| NO₂ Symmetric | 1300 – 1350 | Strong | Paired with the asymmetric stretch. |

Mass Spectrometry (MS)

Fragmentation patterns in ESI-MS often show a characteristic loss of the nitro group or the entire nitrovinyl side chain.

-

Molecular Ion: [M+H]⁺ or [M+Na]⁺ is typically distinct.

-

Fragmentation: Loss of NO2 (M-46) or OH (M-17) is common in high-energy collisions.

Structural Logic & Crystallography

X-ray crystallography reveals that these molecules are essentially planar. This planarity is critical for the conjugation of the indole π-system with the nitrovinyl group, which facilitates the "push-pull" electronic character (Indole acts as donor, Nitro as acceptor).

Visualization: Isomer Determination Logic

Caption: Decision tree for assigning stereochemistry based on NMR coupling constants.

Biological Relevance: The "Why"

The structural analysis described above is not academic; it is a safety and efficacy requirement. The 3-(2-nitrovinyl)indole moiety is a Michael acceptor.

-

Mechanism: The β-carbon (adjacent to the indole) is electrophilic. It reacts with nucleophilic cysteine thiols in proteins.

-

Selectivity: The 5-substituent tunes this reactivity. An electron-withdrawing group at C5 makes the β-carbon more electrophilic (more reactive, potentially more toxic). An electron-donating group makes it less electrophilic (potentially more selective).

References

-

Syntheses of 3-(2-Nitrovinyl)-indoles... Lead to Identification of Antiproliferative Compounds. Journal of Organic Chemistry, 2024.[4] Link

-

Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 2023. Link

-

Synthesis, separation of E, Z isomers, their configuration by 1H NMR spectra... Indian Journal of Chemistry, 2003. Link

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives. ChemMedChem, 2016. Link

-

Validating the Synthesis of 3-Nitroindole: A Spectroscopic Comparison. BenchChem, 2025. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Engineering 5-Fluoroindole Architectures: A Comprehensive Technical Guide to Synthetic Methodologies

Introduction & Pharmacological Rationale

The strategic installation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The 5-fluoroindole core is a privileged pharmacophore, uniquely balancing lipophilicity, metabolic stability, and target protein affinity[1]. This structural motif is integral to the development of diverse therapeutic agents, ranging from antiviral compounds targeting the Coxsackie B4 (CVB4) virus to novel melatonin analogues with potent antioxidant and aromatase-inhibitory profiles[1][2]. For drug development professionals and synthetic chemists, mastering the construction of the 5-fluoroindole architecture is critical for navigating complex structure-activity relationship (SAR) landscapes.

This technical guide bypasses basic textbook summaries to provide an in-depth, mechanistic analysis of the primary synthetic routes to 5-fluoroindole derivatives, complete with causality-driven experimental protocols.

Core Synthetic Methodologies: Mechanistic Insights

The selection of a synthetic route for 5-fluoroindole derivatives is dictated by precursor availability, desired regiochemistry, and scalability. The following methodologies represent the highly validated standards in the field:

Fischer Indole Synthesis

The Fischer indole synthesis remains one of the most robust and historically significant methods for generating 5-fluoroindoles. The reaction initiates with the condensation of 3 with an aldehyde or ketone to form an arylhydrazone[3].

-

Mechanistic Causality : Under acid catalysis, the hydrazone tautomerizes to an enamine. The critical step is a thermally driven [3,3]-sigmatropic rearrangement that cleaves the N-N bond. The thermodynamic driving force of this reaction is the rearomatization of the resulting diimine intermediate, which subsequently undergoes cyclization and elimination of ammonia to yield the substituted 5-fluoroindole[3][4].

Bartoli Indole Synthesis

For sterically demanding or specifically functionalized derivatives (e.g., 7-substituted-5-fluoroindoles), the Bartoli synthesis is highly effective. It involves the reaction of ortho-substituted fluoronitroarenes with a vinyl Grignard reagent (e.g., vinylmagnesium bromide)[5].

-

Mechanistic Causality : The reaction requires strict temperature control (typically -40 °C) and three equivalents of the Grignard reagent. The excess Grignard drives the reduction of the nitro group to a nitroso intermediate, followed by nucleophilic attack of the vinyl group. The low temperature prevents polymerization of the Grignard reagent and suppresses unwanted defluorination, yielding complex fluoro-substituted indoles in a single step[6][7].

Leimgruber-Batcho Reaction

Highly favored for industrial scale-up, this method utilizes 5-fluoro-2-nitrotoluene. The precursor is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form a highly conjugated enamine[8].

-

Mechanistic Causality : The subsequent reductive cyclization is the critical node. Catalysts such as Raney-Nickel or Pd/C under a hydrogen atmosphere are employed. The reduction of the nitro group to an aniline derivative triggers an immediate intramolecular condensation with the enamine, expelling dimethylamine. Mild hydrogen pressures are strictly maintained to prevent the hydrodefluorination of the aromatic ring[8].

Caption: Mechanistic pathways for the synthesis of the 5-fluoroindole core architecture.

Quantitative Data: Methodological Comparison

To guide experimental design, the following table summarizes the operational parameters of the primary synthetic routes:

| Synthetic Methodology | Primary Precursor | Key Reagents & Conditions | Typical Yield | Scalability | Primary Application |

| Fischer Synthesis | 4-Fluorophenylhydrazine | Acid catalyst, Carbonyl, Reflux | 60–85% | High | Broad derivatization & library synthesis |

| Bartoli Synthesis | Fluoronitroarenes | Vinyl-MgBr, THF (-40 °C) | 40–65% | Moderate | Highly sterically hindered indoles |

| Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene | DMF-DMA, Pd/C, H₂ | 70–90% | High | Industrial-scale manufacturing |

| Nitrile Reduction | 2-(5-Fluoro-2-nitrophenyl)acetonitrile | 10% Pd/C, H₂, Ethanol | ~81% | High | Regiospecific C5-fluoro synthesis |

Experimental Protocols: Self-Validating Systems

Protocol: Palladium-Catalyzed Reductive Cyclization to 5-Fluoroindole

This protocol details the transformation of 9 into 5-fluoroindole. The methodology relies on catalytic hydrogenation to reduce the nitro group, which spontaneously cyclizes with the adjacent nitrile[9].

Materials:

-

2-(5-fluoro-2-nitrophenyl)acetonitrile (3.13 mmol)

-

10% Palladium on Carbon (Pd/C) (220 mg total, split into two portions)

-

Anhydrous Ethanol (25 mL)

-

Hydrogen gas (H₂)

-

Chloroform (CHCl₃), Dichloromethane (DCM), Brine, Na₂SO₄

Step-by-Step Methodology:

-